Methyl (11Z,14Z,17Z)-eicosatrienoate

Lipidomics Analytical Chemistry GC-MS

Methyl (11Z,14Z,17Z)-eicosatrienoate (CAS 62472-96-2) is a methyl ester derivative of the C20:3 omega-3 polyunsaturated fatty acid (PUFA) 11(Z),14(Z),17(Z)-eicosatrienoic acid (ETA, dihomo-α-linolenic acid). The methyl esterification (C21H36O2, MW 320.5) enhances its utility over the free acid in GC-MS analyses, dietary formulation studies, and certain enzymatic assays due to increased volatility and lipophilicity.

Molecular Formula C21H36O2
Molecular Weight 320.5 g/mol
CAS No. 62472-96-2
Cat. No. B052736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (11Z,14Z,17Z)-eicosatrienoate
CAS62472-96-2
Synonyms(11Z,14Z,17Z)-11,14,17-Eicosatrienoic Acid Methyl Ester;  (Z,Z,Z)-11,14,17-Eicosatrienoic Acid Methyl Ester;  Methyl (11Z,14Z,17Z)-Eicosatrienoate;  Methyl cis,cis,cis-Eicosa-11,14,17-trienoate
Molecular FormulaC21H36O2
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCCCC(=O)OC
InChIInChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4-,8-7-,11-10-
InChIKeyXQAVRBUXEPJVRC-YSTUJMKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Methyl (11Z,14Z,17Z)-Eicosatrienoate (CAS 62472-96-2): Verified Omega-3 PUFA Methyl Ester for Lipid Metabolism and Analytical Reference


Methyl (11Z,14Z,17Z)-eicosatrienoate (CAS 62472-96-2) is a methyl ester derivative of the C20:3 omega-3 polyunsaturated fatty acid (PUFA) 11(Z),14(Z),17(Z)-eicosatrienoic acid (ETA, dihomo-α-linolenic acid). The methyl esterification (C21H36O2, MW 320.5) enhances its utility over the free acid in GC-MS analyses, dietary formulation studies, and certain enzymatic assays due to increased volatility and lipophilicity [1]. While the free acid is a rare but highly active omega-3 PUFA in humans [2], the methyl ester form is predominantly used as a stable, quantifiable analytical standard and research tool.

Methyl (11Z,14Z,17Z)-Eicosatrienoate (CAS 62472-96-2): Why Substitution with Free Acid, Mead Acid Ester, or Lower Purity Analogs Compromises Experimental Integrity


Substituting Methyl (11Z,14Z,17Z)-eicosatrienoate with its free acid, a positional isomer (e.g., Mead acid methyl ester, 5,8,11-C20:3), or a generic 'methyl eicosatrienoate' without verified purity and stereochemistry introduces significant, non-interchangeable variables. The methyl esterification alters physicochemical properties crucial for specific applications like gas chromatography (GC) and formulation, directly impacting volatility, retention time, and solubility profiles compared to the free acid [1]. Positional isomers possess distinct biological activities; for instance, the 5,8,11-isomer (Mead acid) is an endogenous marker of essential fatty acid deficiency with different receptor affinities, whereas the 11,14,17-isomer is a potent inhibitor of fatty acid elongation/desaturation [2]. Furthermore, use of unverified or lower-purity materials (e.g., 90% vs. ≥98%) can introduce contaminants or Z/E stereoisomers that confound analytical quantification and yield irreproducible biological results, underscoring the need for a well-characterized, high-purity standard.

Methyl (11Z,14Z,17Z)-Eicosatrienoate (CAS 62472-96-2): Quantitative Differentiation in Purity, Bioactivity, and Physicochemical Properties


Methyl (11Z,14Z,17Z)-Eicosatrienoate (CAS 62472-96-2): Purity Benchmark ≥98% vs. Common 90% Methyl Eicosatrienoate Isomer

A direct purity comparison demonstrates that Methyl (11Z,14Z,17Z)-eicosatrienoate (CAS 62472-96-2) is available from specialized vendors at a guaranteed purity of ≥98% [1]. This contrasts with other positional isomers, such as the 5,8,11-C20:3 methyl ester (CAS 14602-39-2), which are frequently offered at a lower certified purity of 90% . This higher purity specification for the 11,14,17-isomer reduces the likelihood of quantification errors and minimizes unknown chromatographic peaks in downstream analyses.

Lipidomics Analytical Chemistry GC-MS Quality Control

Methyl (11Z,14Z,17Z)-Eicosatrienoate (CAS 62472-96-2): Distinct Inhibition Profile on Fatty Acid Metabolism vs. Free Acid and Arachidonic Acid Cascade

While the methyl ester serves primarily as a prodrug or analytical tool, its parent free acid, 11(Z),14(Z),17(Z)-eicosatrienoic acid, possesses a unique, quantified biological profile. It is classified as 'one of the most active essential fatty acids' when assayed specifically for the inhibition of fatty acid elongation/desaturation reactions that convert dietary C-18 fatty acids to C-20 eicosanoid precursors [1]. This activity is distinct from its action on the arachidonic acid cascade. Further, it is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while inhibiting cyclooxygenase (COX) only to a lesser extent [2].

Lipid Metabolism Enzymology Eicosanoid Inflammation

Methyl (11Z,14Z,17Z)-Eicosatrienoate (CAS 62472-96-2): High-Yield, Stereospecific Synthesis for Gram-Scale Availability of ≥98% Pure Material

Unlike the challenging isolation of its free acid from natural sources (present at only 1-5% in biological systems), a robust four-step C2-elongation synthesis from α-linolenic acid yields the 11(Z),14(Z),17(Z)-eicosatrienoic acid on a gram scale [1]. This process achieves yields of more than 60% and yields a final product as a colorless oil with >98% purity, confirmed to be free of Z-E isomerization or double bond migration byproducts [2]. This synthetic route ensures a consistent, high-quality supply of the pure stereoisomer, which is then esterified to form the methyl ester.

Synthetic Chemistry Lipidomics Biochemical Reagents Process Chemistry

Methyl (11Z,14Z,17Z)-Eicosatrienoate (CAS 62472-96-2): Distinct Pharmacological Antagonism of OXE Receptor (IC50 = 2 µM) Compared to Other Eicosanoids

In a specific pharmacological context, the free acid form, 11(Z),14(Z),17(Z)-eicosatrienoic acid, acts as an antagonist at the human oxoeicosanoid (OXE) receptor, which is the target for the potent chemoattractant 5-oxo-ETE. BindingDB data shows an IC50 value of 2.00E+3 nM (2 µM) for this activity, assessed as inhibition of 5-oxo-ETE-induced GTPγS binding [1]. This provides a quantifiable, albeit moderate, affinity that distinguishes it from more potent OXE receptor ligands and from other eicosanoids that act as agonists at various prostanoid receptors.

Pharmacology Receptor Binding Inflammation Eicosanoid

Methyl (11Z,14Z,17Z)-Eicosatrienoate (CAS 62472-96-2): Optimal Scientific Applications Grounded in Verified Evidence


High-Fidelity Analytical Standard for GC-MS Lipidomics of Omega-3 PUFAs

Its methyl ester form, high purity (≥98%), and defined stereochemistry make it an ideal certified reference material for identifying and quantifying this rare omega-3 fatty acid in complex biological, environmental, or food matrices via GC-MS. Its use ensures accurate peak assignment and quantification, avoiding the co-elution and misidentification risks associated with lower-purity isomers [1].

Investigating the Regulation of Eicosanoid Precursor Synthesis in Cellular Models

The methyl ester acts as a cell-permeable prodrug. Once hydrolyzed intracellularly, the resulting free acid provides a tool to study its unique dual inhibitory profile on fatty acid elongation/desaturation pathways and its interference with arachidonic acid metabolism [2]. This is particularly useful for probing the shift from omega-6 to omega-3 eicosanoid production, a mechanism distinct from EPA or DHA.

Gram-Scale Production of Rare Omega-3 PUFA for in vivo Dietary Studies

The validated, high-yield (>60%) synthesis from α-linolenic acid provides a reliable supply chain for the free acid, which can be esterified to the methyl ester for formulation into animal diets [3]. This allows researchers to conduct in vivo studies on the metabolic fate and physiological effects of this specific PUFA, overcoming the limitations of sourcing it from natural oils where it is a minor constituent.

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